Methyl 2-amino-6-methoxybenzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-6-methoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-7-5-3-4-6(10)8(7)9(11)13-2;/h3-5H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPHNWNOAKZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-methoxybenzoate hydrochloride typically involves the esterification of 2-amino-6-methoxybenzoic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-6-methoxybenzoate hydrochloride serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound can be transformed into salicylic acid, which is well-known for its bacteriostatic and fungicidal actions, making it valuable in developing analgesics and anti-inflammatory medications .
Case Study: Synthesis of Salicylic Acid
- Starting Material: this compound
- Reaction Conditions: The compound undergoes hydrolysis to yield salicylic acid.
- Applications: Salicylic acid is utilized in various formulations for skin treatments and pain relief.
Synthesis of Bioactive Compounds
The compound is also employed in synthesizing bioactive compounds that act on specific biological targets. For example, it has been used to develop inhibitors for enzymes such as g-secretase, which is implicated in Alzheimer's disease. These inhibitors are crucial for therapeutic strategies aimed at reducing amyloid-beta plaque formation .
Table: Bioactive Compounds Derived from this compound
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Salicylic Acid | Analgesic, anti-inflammatory | |
| g-Secretase Inhibitors | Potential Alzheimer's treatment | |
| Antagonists of Receptors | Various receptor modulation |
Cosmetic Applications
In the cosmetics industry, this compound is utilized as an ingredient in hair dye formulations. It acts as a precursor that reacts with primary intermediates to form final dye products. This application is particularly significant due to the compound's ability to enhance color retention and stability in hair dyes .
Case Study: Hair Dye Formulation
- Ingredient Role: Acts as a precursor in dye synthesis.
- Oxidizing Agent: Hydrogen peroxide can be added to accelerate the reaction.
- Final Concentration: Up to 1% on the scalp after application.
Toxicological Evaluations
Research has been conducted to evaluate the safety profile of this compound, particularly concerning its use in cosmetics. Studies indicate that the compound does not exhibit significant irritation or sensitization effects when applied topically or through ocular exposure .
Table: Toxicological Findings
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to five analogues based on functional groups, molecular weight, and applications.
Structural and Functional Group Comparisons
Table 1: Comparative Data of Methyl 2-amino-6-methoxybenzoate Hydrochloride and Analogues
Key Research Findings
Functional Group Influence on Solubility: The benzoate ester in the target compound confers moderate polarity compared to the aliphatic butanoate ester in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, which may exhibit higher lipid solubility .
Molecular Weight and Applications: Lower molecular weight compounds like Methoxyamine hydrochloride (83.51 g/mol) are often used as reagents in organic synthesis, whereas higher-weight analogues like (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride (313.78 g/mol) are tailored for peptide modification studies .
Stability and Storage :
- The target compound requires stringent storage conditions (-80°C), likely due to the hydrolytic sensitivity of its ester group, whereas Methoxyamine hydrochloride (83.51 g/mol) is more stable at room temperature .
Pharmacological Potential: While the target compound is restricted to research, Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride is cited as an intermediate in drug synthesis, highlighting the role of structural complexity in therapeutic development .
Biological Activity
Methyl 2-amino-6-methoxybenzoate hydrochloride, also known as methyl 6-methoxy-2-aminobenzoate, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its molecular formula and a molecular weight of approximately 203.65 g/mol . The compound can be synthesized through various chemical pathways, often involving the reaction of 6-methoxy-2-nitrobenzoic acid with methylamine followed by reduction processes.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
1. Antimicrobial Activity:
Research indicates that derivatives of benzoate compounds exhibit significant antimicrobial properties. Methyl 2-amino-6-methoxybenzoate has shown effectiveness against various bacterial strains. For instance, studies have demonstrated its antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential:
Several studies have focused on the anticancer properties of methoxybenzoate derivatives. In vitro assays have shown that methyl 2-amino-6-methoxybenzoate can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
3. Neuroprotective Effects:
Preliminary investigations suggest that methyl 2-amino-6-methoxybenzoate may possess neuroprotective effects. In animal models, it has been observed to mitigate neurodegeneration associated with conditions like Alzheimer's disease by inhibiting oxidative stress pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death.
- Anticancer Mechanism: It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell survival and death pathways.
- Neuroprotective Mechanism: The compound may enhance antioxidant defenses in neuronal cells, reducing reactive oxygen species (ROS) levels and protecting against oxidative damage.
Table 1: Summary of Biological Activities
Q & A
Q. Q1. What are the recommended methods for synthesizing Methyl 2-amino-6-methoxybenzoate hydrochloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves esterification of 2-amino-6-methoxybenzoic acid using methanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Purification : Recrystallization from ethanol/water mixtures improves purity. Purity ≥98% (HPLC) is achievable with careful solvent selection and temperature control .
- Contradiction Handling : Discrepancies in yield may arise from incomplete esterification; optimize reaction time and catalyst concentration (e.g., H₂SO₄ vs. HCl gas) .
Q. Q2. How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if airborne particles form during weighing .
- Spill Management : Collect solids mechanically (avoid sweeping to prevent dust), and dispose of waste in accordance with federal regulations .
- Storage : Store in a cool, dry place (<25°C) away from oxidizers. Use airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. Q3. What analytical techniques are critical for characterizing structural integrity and stability under varying conditions?
Methodological Answer:
- Structural Confirmation : Combine ¹H/¹³C NMR to verify the methyl ester and methoxy groups. IR spectroscopy can identify amine hydrochloride salt formation (N–H stretching at ~2500 cm⁻¹) .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free acid from ester hydrolysis) require mass spectrometry for identification .
- Contradiction Analysis : Conflicting solubility data (e.g., in polar vs. non-polar solvents) may arise from residual impurities; repeat assays with recrystallized batches .
Q. Q4. How can researchers address discrepancies in reported bioactivity data for derivatives of this compound?
Methodological Answer:
- Experimental Design : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For example, amine group protonation (pH-dependent) affects receptor binding .
- Data Normalization : Use internal standards (e.g., metformin hydrochloride in bioactivity assays) to control for batch-to-batch variability .
- Advanced Modeling : Apply DFT calculations to predict electronic effects of substituents (e.g., methoxy vs. ethoxy groups) on bioactivity .
Q. Q5. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent volume). For example, higher methanol ratios may improve esterification efficiency but require tighter temperature control .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .
- Scale-Up Risks : Crystallization kinetics differ at larger scales; use seeding techniques to ensure consistent crystal size/distribution .
Safety and Regulatory Considerations
Q. Q6. What are the ecotoxicological data gaps for this compound, and how can they be addressed?
Methodological Answer:
- Data Generation : Perform OECD 301D (Closed Bottle Test) to assess biodegradability. Use Daphnia magna acute toxicity assays (OECD 202) if the compound enters aquatic systems .
- Regulatory Alignment : Align with EPA TSCA requirements for research-use chemicals, ensuring disposal complies with 40 CFR Part 261 .
Q. Q7. How should researchers interpret conflicting toxicity data from analogous compounds (e.g., methoxy-substituted benzoates)?
Methodological Answer:
- Comparative Analysis : Cross-reference LD₅₀ values from structurally similar compounds (e.g., 2-methoxyamphetamine hydrochloride) to estimate acute oral toxicity .
- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain species-specific toxicity differences .
Notes
- Evidence-Based Answers : Citations align with methodologies from analogous compounds (e.g., ester hydrochlorides, methoxy derivatives).
- Advanced Techniques : Emphasis on mechanistic studies and computational modeling ensures depth for academic research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
